2,6-Diamino-8-purinol hemisulfate mono-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-8-purinol hemisulfate monohydrate is a chemical compound with the molecular formula (2 \text{C}_5 \text{H}_6 \text{N}_6 \text{O} \cdot \text{H}_2 \text{O}_4 \text{S} \cdot \text{H}_2 \text{O}) . It is a sulfuric acid compound with 2,6-diamino-7H-purin-8-ol (1:2) hydrate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-8-purinol hemisulfate monohydrate involves the reaction of 2,6-diamino-7H-purin-8-ol with sulfuric acid. The reaction conditions typically include controlled temperature and pH to ensure the formation of the hemisulfate monohydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-8-purinol hemisulfate monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purinol derivatives, while reduction can produce various amino-purinol compounds .
Scientific Research Applications
2,6-Diamino-8-purinol hemisulfate monohydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of 2,6-Diamino-8-purinol hemisulfate monohydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopurine: A similar compound with two amino groups at positions 2 and 6 of the purine ring.
8-Azaguanine: Another purine derivative with a similar structure but different functional groups.
6-Thioguanine: A thiol-containing purine analog used in chemotherapy.
Uniqueness
2,6-Diamino-8-purinol hemisulfate monohydrate is unique due to its specific combination of amino and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C5H8N6O5S |
---|---|
Molecular Weight |
264.22 g/mol |
IUPAC Name |
(2,6-diamino-7H-purin-8-yl) hydrogen sulfate;hydrate |
InChI |
InChI=1S/C5H6N6O4S.H2O/c6-2-1-3(10-4(7)9-2)11-5(8-1)15-16(12,13)14;/h(H,12,13,14)(H5,6,7,8,9,10,11);1H2 |
InChI Key |
NCXTWMAFFQOSIT-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N=C1N=C(N2)OS(=O)(=O)O)N)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.